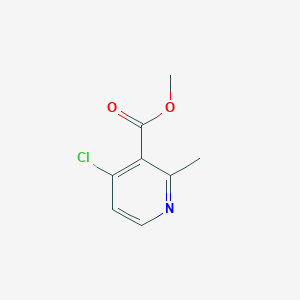

Methyl 4-chloro-2-methylpyridine-3-carboxylate

Description

BenchChem offers high-quality Methyl 4-chloro-2-methylpyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-2-methylpyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWJYAHNDINWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261491-28-4 | |

| Record name | methyl 4-chloro-2-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloro-2-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-methylpyridine-3-carboxylate, a substituted pyridine derivative, represents a key structural motif in medicinal chemistry and organic synthesis. Its unique arrangement of a chloro-, a methyl-, and a carboxylate group on the pyridine ring offers a versatile scaffold for the development of novel pharmaceutical agents and functional materials. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its handling, synthesis, and analytical characterization.

Core Molecular Identifiers

A precise understanding of the molecular identity is fundamental for any scientific investigation. The following table summarizes the key identifiers for Methyl 4-chloro-2-methylpyridine-3-carboxylate.

| Identifier | Value |

| CAS Number | 1261491-28-4 |

| IUPAC Name | methyl 4-chloro-2-methylnicotinate |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| InChI Key | PMWJYAHNDINWIY-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental protocols, including reaction conditions and purification methods.

| Property | Value | Source |

| Physical Form | Light-Yellow to Orange Liquid | [1] |

| Boiling Point | 94.0 ± 25.9 °C (Predicted) | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C (Predicted) | |

| Purity | 97% | [1] |

Note: Some physical properties, such as the boiling and melting points, and solubility, have limited experimentally determined data in publicly accessible literature. The provided boiling point and vapor pressure are predicted values and should be used as an estimation.

Synthesis and Characterization: A General Workflow

Caption: Generalized workflow for the synthesis, purification, and analysis of Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Safety and Handling

Based on the available safety data, Methyl 4-chloro-2-methylpyridine-3-carboxylate is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Handling Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Recommended storage temperature is between 0-8 °C.[1]

Experimental Protocols: Foundational Techniques

While a specific protocol for the synthesis of Methyl 4-chloro-2-methylpyridine-3-carboxylate is not available, the following represents a generalized approach based on common organic chemistry techniques for analogous compounds. This is a conceptual protocol and must be adapted and optimized based on laboratory experiments.

General Synthesis Approach:

A plausible synthetic route could involve the construction of the substituted pyridine ring followed by chlorination and esterification, or the modification of a pre-existing pyridine derivative. For instance, a substituted pyridone could undergo chlorination using an agent like phosphorus oxychloride, followed by esterification of the carboxylic acid group.

Step-by-Step Conceptual Protocol:

-

Reaction Setup: A dried reaction flask is charged with the starting pyridone derivative and a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Chlorination: A chlorinating agent (e.g., phosphorus oxychloride) is added cautiously at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion.

-

Workup: After cooling, the reaction mixture is carefully quenched, often with ice water. The pH is adjusted, and the product is extracted with an appropriate organic solvent.

-

Esterification: The resulting carboxylic acid can be esterified using methanol in the presence of an acid catalyst.

-

Purification: The crude product is purified using techniques such as column chromatography on silica gel or distillation under reduced pressure to yield the pure Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Characterization Logic:

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the ester carbonyl and the C-Cl bond.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.

Conclusion

Methyl 4-chloro-2-methylpyridine-3-carboxylate is a chemical entity with significant potential in synthetic chemistry, particularly in the realm of drug discovery. While detailed experimental data on its physical properties and a specific, published synthesis protocol are currently limited, this guide provides a foundational understanding of its identity, known characteristics, and necessary safety precautions. Further research and publication of experimental findings will be invaluable to the scientific community for fully harnessing the synthetic utility of this compound.

References

Sources

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-chloro-2-methylpyridine-3-carboxylate

This guide provides an in-depth, technical exploration into the comprehensive structure elucidation of methyl 4-chloro-2-methylpyridine-3-carboxylate, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. By integrating multi-faceted analytical techniques with foundational scientific principles, this document serves as a practical reference for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Introduction: The Imperative of Structural Integrity

In the realm of modern chemical research, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates its physicochemical properties, reactivity, and biological activity. For a substituted pyridine derivative such as methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS No. 1261491-28-4), a thorough structural characterization is the critical first step in unlocking its therapeutic or industrial potential. This guide will navigate the logical and experimental workflow for unequivocally confirming its molecular architecture, emphasizing the synergy between different analytical methodologies.

Section 1: Synthesis Pathway and Rationale

The targeted synthesis of methyl 4-chloro-2-methylpyridine-3-carboxylate is crucial for obtaining a pure sample for analysis. Based on established pyridine chemistry, a plausible synthetic route commences from 2-methyl-4-nitropyridine-N-oxide. This multi-step synthesis is designed to strategically introduce the required substituents onto the pyridine ring.

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthesis of the target compound.

The initial step involves the chlorination of the 4-position, facilitated by the N-oxide group, which activates the pyridine ring for nucleophilic substitution. Subsequent deoxygenation of the N-oxide yields 4-chloro-2-methylpyridine. The introduction of the carboxyl group at the 3-position can be achieved through metallation followed by carboxylation or through oxidation of a precursor. Finally, standard esterification with methanol affords the target compound. This proposed route provides a logical framework for obtaining the analyte and for anticipating potential impurities, such as regioisomers or unreacted starting materials, which is vital for accurate data interpretation.

Section 2: Spectroscopic Characterization - A Multi-Pronged Approach

The core of structure elucidation lies in the application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For methyl 4-chloro-2-methylpyridine-3-carboxylate, both ¹H and ¹³C NMR are indispensable.

2.1.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 | Doublet | 1H | H-6 (Pyridine) | The proton at the 6-position is adjacent to the nitrogen atom, leading to significant deshielding. It will be split by the proton at the 5-position. |

| ~ 7.4 | Doublet | 1H | H-5 (Pyridine) | The proton at the 5-position is coupled to the H-6 proton. |

| ~ 3.9 | Singlet | 3H | -OCH₃ (Ester) | The methyl protons of the ester group are in a relatively shielded environment and appear as a singlet. |

| ~ 2.6 | Singlet | 3H | -CH₃ (Pyridine) | The methyl protons attached to the pyridine ring are also a singlet and are typically found in this region. |

2.1.2 Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O (Ester) | The carbonyl carbon of the ester is highly deshielded. |

| ~ 158 | C-2 (Pyridine) | Carbon bearing the methyl group. |

| ~ 150 | C-6 (Pyridine) | Carbon adjacent to the nitrogen. |

| ~ 148 | C-4 (Pyridine) | Carbon bearing the chloro group, deshielded by the electronegative chlorine. |

| ~ 125 | C-5 (Pyridine) | Aromatic carbon. |

| ~ 122 | C-3 (Pyridine) | Carbon bearing the carboxylate group. |

| ~ 52 | -OCH₃ (Ester) | The methyl carbon of the ester. |

| ~ 22 | -CH₃ (Pyridine) | The methyl carbon attached to the pyridine ring. |

2.1.3 Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is completely dissolved. Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for protons. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Advanced Experiments (Optional but Recommended): To confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively, should be performed.

Figure 2: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2950-3000 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~ 1725 | Strong | C=O stretch (ester)[1] |

| ~ 1550-1600 | Medium-Strong | C=C and C=N stretches (pyridine ring) |

| ~ 1250-1300 | Strong | C-O stretch (ester)[1] |

| ~ 1100-1150 | Strong | C-O stretch (ester)[1] |

| ~ 750-850 | Strong | C-Cl stretch |

2.2.1 Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. It also offers structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₈ClNO₂ = 185.61 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having approximately one-third the intensity of the M⁺ peak.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z 154/156.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 126/128.

-

Cleavage of the methyl group from the pyridine ring, though less common.

-

2.3.1 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.

-

MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating fragments.

-

Data Analysis: Determine the retention time of the main peak and analyze its corresponding mass spectrum to identify the molecular ion and characteristic fragments.

Section 3: X-ray Crystallography - The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.

3.1 Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of Methyl 4-chloro-2-methylpyridine-3-carboxylate

The following is an in-depth technical guide regarding the solubility and physicochemical profile of Methyl 4-chloro-2-methylpyridine-3-carboxylate .

Executive Summary

Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS: 1261491-28-4 ) is a functionalized pyridine ester widely utilized as a pharmacophore building block in the synthesis of kinase inhibitors and agrochemicals. Unlike simple inorganic salts, its solubility behavior is governed by the interplay between its lipophilic chloro-methyl-pyridine core and the polar ester functionality.

Critical Note on Physical State: Commercially available samples often present as a light-yellow to orange liquid or a low-melting solid (predicted MP < 30°C). Consequently, "solubility" for this compound often refers to miscibility with organic solvents rather than the dissolution of a crystal lattice.

Core Compound Identity

| Parameter | Detail |

| IUPAC Name | Methyl 4-chloro-2-methylpyridine-3-carboxylate |

| Common Synonyms | Methyl 4-chloro-2-methylnicotinate; 4-Chloro-2-methyl-3-pyridinecarboxylic acid methyl ester |

| CAS Number | 1261491-28-4 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Predicted LogP | 1.7 – 2.1 (Lipophilic) |

Solubility & Miscibility Data

The following data categorizes solvent interactions based on the compound's polarity profile. As a lipophilic pyridine ester, it exhibits high affinity for moderately polar aprotic solvents and low affinity for aqueous media.

Solvent Compatibility Table

Data derived from structural analogs (e.g., Methyl 4-chloronicotinate) and standard solubility rules for halogenated pyridine esters.

| Solvent Class | Specific Solvent | Solubility/Miscibility Status | Operational Context |

| Chlorinated | Dichloromethane (DCM) | Fully Miscible | Primary extraction solvent; standard for synthesis work-up. |

| Chlorinated | Chloroform | Fully Miscible | Alternative to DCM; excellent for NMR analysis. |

| Esters | Ethyl Acetate (EtOAc) | Fully Miscible | Standard solvent for Thin Layer Chromatography (TLC) and column purification. |

| Alcohols | Methanol (MeOH) | Fully Miscible | Useful for transesterification reactions; miscible but may cause solvolysis over long periods. |

| Alcohols | Ethanol (EtOH) | Fully Miscible | Green alternative to MeOH; good for low-temp storage. |

| Aromatics | Toluene | Fully Miscible | High-boiling solvent for reflux reactions. |

| Ethers | THF / MTBE | Fully Miscible | THF is excellent for lithiation/coupling; MTBE is preferred for precipitating impurities. |

| Aqueous | Water (pH 7) | Immiscible / Low | < 1 mg/mL (Predicted). Forms a biphasic layer (oil-out). |

| Aqueous | Acidic Water (pH < 2) | Soluble (as Salt) | Protonation of the pyridine nitrogen ( |

Thermodynamic Solubility Modeling

For process chemistry involving crystallization (if solid) or liquid-liquid extraction (LLE), the partition coefficient (

This value indicates that in an Octanol/Water biphasic system, the compound will preferentially partition into the organic layer by a factor of

Experimental Protocols

Since batch-specific impurities can alter phase behavior, the following protocols are standard for validating solubility in a drug development setting.

Protocol A: Visual Miscibility Screen (Rapid)

Use this to determine solvent suitability for reactions.

-

Aliquot: Dispense 100 µL (or 100 mg) of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Agitation: Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Miscible/Soluble.

-

Phase Separation/Oil Droplets: Immiscible.

-

Cloudiness: Partial solubility (saturation reached).

-

Protocol B: Quantitative Saturation (HPLC Method)

Use this for precise thermodynamic solubility data.

-

Saturation: Add excess compound to 2 mL of solvent (e.g., pH 7.4 buffer) until a visible oil droplet or solid persists.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker).

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter (to remove undissolved oil/solids).

-

Dilution: Dilute filtrate 100x with Acetonitrile.

-

Quantification: Analyze via HPLC-UV (254 nm) against a standard curve of the compound in 100% Methanol.

Purification & Work-Up Strategy

The solubility profile dictates the purification workflow. Because the compound is lipophilic and likely a liquid/low-melting solid, recrystallization is rarely effective . Instead, Liquid-Liquid Extraction (LLE) and Flash Chromatography are the standards.

Workflow Visualization

The following diagram illustrates the logical decision tree for processing this compound based on its solubility properties.

Caption: Purification logic flow based on the phase behavior and solubility of Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Chemical Stability & Storage

Solubility is not static; it is influenced by chemical stability.

-

Hydrolysis Risk: In aqueous media (especially basic pH), the methyl ester moiety is prone to hydrolysis, forming the corresponding carboxylic acid (4-chloro-2-methylnicotinic acid), which has drastically different solubility (high in base, low in acid).

-

Storage: Store neat (undissolved) at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture ingress and slow hydrolysis.

References

-

Sigma-Aldrich. (2024).[1] Product Specification: Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS 1261491-28-4). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53436889, Methyl 2-chloro-3-methylpyridine-4-carboxylate (Isomer Comparison). Retrieved from [2]

-

BenchChem. (2024). Synthesis Guides for Chlorinated Nicotinates. Retrieved from

-

Royal Society of Chemistry. (2019). Synthesis of methyl 4-bromo-6-methylnicotinate (Analogous Protocol). RSC Advances. Retrieved from

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic properties of Methyl 4-chloro-2-methylpyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific compound, this document leverages high-fidelity predictive modeling to elucidate its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This approach offers valuable insights for researchers synthesizing or utilizing this molecule, enabling robust characterization and quality control.

Molecular Structure and Spectroscopic Overview

Methyl 4-chloro-2-methylpyridine-3-carboxylate possesses a substituted pyridine core, a scaffold of significant interest in drug discovery due to its presence in numerous bioactive compounds. Accurate spectroscopic interpretation is paramount for confirming its synthesis and purity.

Caption: Molecular structure of Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Here, we present the predicted ¹H and ¹³C NMR spectra, offering a detailed roadmap for experimental verification. The predictions were generated using advanced computational algorithms that consider the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H (H5) | 8.50 | Doublet | 1H |

| Pyridine-H (H6) | 7.40 | Doublet | 1H |

| Methoxy-H (-OCH₃) | 3.90 | Singlet | 3H |

| Methyl-H (-CH₃) | 2.60 | Singlet | 3H |

Causality in Chemical Shifts:

-

The downfield chemical shifts of the pyridine protons (H5 and H6) are attributed to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current.

-

The methoxy and methyl protons appear as sharp singlets in the upfield region, characteristic of protons on sp³-hybridized carbons not adjacent to other protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 168.0 |

| Pyridine Carbon (C4) | 155.0 |

| Pyridine Carbon (C2) | 150.0 |

| Pyridine Carbon (C6) | 148.0 |

| Pyridine Carbon (C5) | 125.0 |

| Pyridine Carbon (C3) | 122.0 |

| Methoxy Carbon (-OCH₃) | 52.0 |

| Methyl Carbon (-CH₃) | 24.0 |

Expert Insights on ¹³C Chemical Shifts:

-

The carbonyl carbon of the ester group exhibits the most downfield shift due to the strong deshielding effect of the double-bonded oxygen.

-

The pyridine carbons attached to the electronegative chlorine (C4) and nitrogen (C2, C6) atoms are significantly deshielded and appear at lower field.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Predicted Mass Spectrum Data

| m/z | Predicted Relative Abundance (%) | Fragment Assignment |

| 185/187 | 100 / 33 | [M]⁺ (Molecular Ion, Cl isotope pattern) |

| 154/156 | 60 / 20 | [M - OCH₃]⁺ |

| 126/128 | 40 / 13 | [M - COOCH₃]⁺ |

| 91 | 30 | [C₆H₄N]⁺ |

Trustworthiness Through Isotopic Patterns:

The presence of a chlorine atom is a key structural feature. In the mass spectrum, this will manifest as a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, providing a self-validating feature for the presence of chlorine in the molecule or its fragments.

Experimental Protocol for Mass Spectrometry

The following protocol is recommended for obtaining the mass spectrum of Methyl 4-chloro-2-methylpyridine-3-carboxylate.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (methyl & methoxy) |

| 1730-1715 | Strong | C=O Stretch (Ester) |

| 1600-1450 | Medium-Strong | C=C and C=N Stretch (Pyridine ring) |

| 1300-1100 | Strong | C-O Stretch (Ester) |

| 850-750 | Strong | C-Cl Stretch |

Expert Interpretation of IR Data:

-

The strong absorption band in the region of 1730-1715 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.

-

A strong band in the lower frequency region (850-750 cm⁻¹) is indicative of the C-Cl bond.

Experimental Protocol for Infrared Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Methyl 4-chloro-2-methylpyridine-3-carboxylate. The detailed analysis of predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra, coupled with standardized experimental protocols, offers a robust framework for researchers and drug development professionals. It is strongly recommended that experimental data be acquired and compared against these predictions to confirm the identity and purity of synthesized material. This document serves as a valuable resource to facilitate the efficient and accurate characterization of this important chemical entity.

References

- Please note that as this guide is based on predicted data, direct literature references for the experimental spectra of this specific compound are not available. The following references provide general principles and methodologies for the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

ChemDraw, PerkinElmer Informatics. [Link]

-

MestReNova, Mestrelab Research S.L. [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-chloro-2-methylpyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-chloro-2-methylpyridine-3-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed interpretation of the predicted chemical shifts and coupling constants, and a standard protocol for acquiring high-quality ¹H NMR data for this class of compounds. By elucidating the relationship between the molecular structure and its NMR spectral features, this guide serves as a valuable resource for the structural characterization and quality control of this important heterocyclic compound.

Introduction: The Significance of NMR in Heterocyclic Chemistry

Methyl 4-chloro-2-methylpyridine-3-carboxylate is a polysubstituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The precise structural elucidation of such molecules is paramount for understanding their function and for ensuring their purity and identity. ¹H NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose, providing detailed information about the electronic environment of each proton within a molecule.

The unique arrangement of substituents on the pyridine ring—a chloro group at position 4, a methyl group at position 2, and a methyl carboxylate group at position 3—creates a distinct magnetic environment for the aromatic protons. This guide will provide a detailed, predictive analysis of the ¹H NMR spectrum, grounded in the fundamental principles of chemical shift theory and spin-spin coupling in aromatic systems.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the absence of a publicly available experimental spectrum for Methyl 4-chloro-2-methylpyridine-3-carboxylate, this section presents a detailed prediction and interpretation based on established substituent effects on the ¹H NMR of the pyridine ring. The analysis of related substituted pyridines provides a strong foundation for these predictions.

The structure of Methyl 4-chloro-2-methylpyridine-3-carboxylate features protons in four distinct chemical environments: the two aromatic protons on the pyridine ring (H-5 and H-6), the protons of the methyl group attached to the ring (2-CH₃), and the protons of the methyl group of the ester functionality (COOCH₃).

Predicted Chemical Shifts (δ)

The chemical shifts of protons on a pyridine ring are influenced by the electron-donating or electron-withdrawing nature of the substituents and their positions. The electronegative nitrogen atom in the ring deshields the α-protons (positions 2 and 6) and to a lesser extent, the γ-proton (position 4), while the β-protons (positions 3 and 5) are less affected.

-

H-6 (ortho to Nitrogen): This proton is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative nitrogen atom. The presence of the electron-withdrawing chloro group at the para-position (C-4) will further deshield this proton. Based on data for related compounds, the chemical shift for H-6 is predicted to be in the range of 8.3 - 8.6 ppm .

-

H-5 (meta to Nitrogen): This proton is situated meta to the nitrogen and ortho to the chloro group. The chloro group will have a deshielding effect. The methyl carboxylate group at the adjacent C-3 position will also contribute to a downfield shift. Therefore, the chemical shift for H-5 is predicted to be in the range of 7.3 - 7.6 ppm .

-

2-CH₃ (Methyl group on the ring): The methyl group is attached to the C-2 position of the pyridine ring. Protons of methyl groups on aromatic rings typically resonate in the range of 2.2-2.7 ppm. The proximity to the nitrogen and the adjacent ester group will likely place this signal in the upper end of this range. The predicted chemical shift is approximately 2.6 - 2.8 ppm .

-

COOCH₃ (Ester methyl group): The protons of the methyl ester group are deshielded by the adjacent oxygen atom. Their chemical shift is typically found in the range of 3.7-4.0 ppm. The predicted chemical shift is approximately 3.9 - 4.1 ppm .

Predicted Multiplicities and Coupling Constants (J)

The splitting pattern, or multiplicity, of each signal is determined by the number of neighboring protons, following the n+1 rule. The magnitude of the splitting, the coupling constant (J), provides information about the spatial relationship between the coupled protons.

-

H-6: This proton has one neighboring proton, H-5. Therefore, it is expected to appear as a doublet (d) . The coupling between these two ortho protons (³J) in a pyridine ring is typically in the range of 4-6 Hz.

-

H-5: This proton also has one neighboring proton, H-6. It will also appear as a doublet (d) with the same coupling constant as H-6.

-

2-CH₃: The protons of the methyl group at C-2 have no adjacent protons. Therefore, this signal will appear as a singlet (s) .

-

COOCH₃: The protons of the ester methyl group also have no adjacent protons and will appear as a singlet (s) .

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR data for Methyl 4-chloro-2-methylpyridine-3-carboxylate is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.3 - 8.6 | Doublet (d) | 4 - 6 |

| H-5 | 7.3 - 7.6 | Doublet (d) | 4 - 6 |

| 2-CH₃ | 2.6 - 2.8 | Singlet (s) | - |

| COOCH₃ | 3.9 - 4.1 | Singlet (s) | - |

Visualization of Spin-Spin Coupling

The spin-spin coupling interactions within the molecule can be visualized using a DOT graph. This diagram clearly illustrates which protons are coupled to each other.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of Methyl 4-chloro-2-methylpyridine-3-carboxylate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |

| Number of Scans | 16-32 | Sufficient for good signal-to-noise ratio. |

| Relaxation Delay (d1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time (aq) | 4 seconds | Provides adequate resolution. |

| Spectral Width (sw) | 20 ppm | Covers the expected range of chemical shifts. |

| Temperature | 298 K | Standard room temperature. |

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

-

Phase Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each peak.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the acquisition and processing of the ¹H NMR spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of Methyl 4-chloro-2-methylpyridine-3-carboxylate. The predicted chemical shifts, multiplicities, and coupling constants offer a robust framework for the structural verification of this compound. The provided experimental protocol outlines the best practices for acquiring a high-quality spectrum, ensuring data integrity and reproducibility. As a key analytical technique, ¹H NMR spectroscopy, when applied with the principles and methodologies described herein, is an indispensable tool for researchers and professionals working with substituted pyridines and other complex organic molecules.

References

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Advanced Structural Elucidation: Methyl 4-chloro-2-methylpyridine-3-carboxylate

Executive Summary & Strategic Importance

Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS: 787596-41-2) is a critical pharmacophore scaffold, particularly in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its 2,3,4-trisubstituted pyridine core serves as a "privileged structure" for nucleophilic aromatic substitution (SɴAr) reactions at the C4 position, allowing for the rapid generation of diverse libraries.[2]

However, the synthesis of this intermediate—often via POCl₃ chlorination of the 4-hydroxy precursor—is prone to regioisomer contamination (e.g., the 6-methyl or 4-methyl-2-chloro isomers).[1][2] Standard ¹H NMR is often insufficient to unambiguously distinguish these isomers due to overlapping methyl singlets and similar aromatic splitting patterns.[1]

This guide provides a definitive ¹³C NMR validation protocol , utilizing 2D heteronuclear correlation (HSQC/HMBC) to establish structural certainty before expensive downstream GMP manufacturing steps.

Theoretical Framework & Chemical Shift Logic

The ¹³C NMR spectrum of this molecule is governed by the electronic perturbations of the pyridine ring current by the electronegative chlorine (C4) and the electron-withdrawing ester (C3).[2]

Predicted Chemical Shift Analysis

Solvent Reference: DMSO-d₆ (39.5 ppm)[1][2]

| Carbon Position | Type | Predicted Shift (δ, ppm) | Assignment Logic (Electronic & Steric) |

| C=O (Ester) | Quaternary | 164.5 - 166.0 | Typical ester carbonyl; deshielded by resonance.[1][2] |

| C2 | Quaternary | 156.0 - 159.0 | Diagnostic. Downfield due to α-Nitrogen effect (+150 base) and α-Methyl effect (+9).[1][2] |

| C6 | Methine (CH) | 150.0 - 153.0 | Diagnostic. α-to-Nitrogen.[1][2] Most downfield signal in HSQC. |

| C4 | Quaternary | 141.0 - 144.0 | Substituted by Chlorine.[1][2] Cl exerts a -I (inductive) withdrawing and +M (mesomeric) donating effect.[1][2] In pyridines, C-Cl is typically ~142 ppm.[1][2] |

| C3 | Quaternary | 125.0 - 129.0 | Crowded "ipso" position.[1][2] Shielded relative to C2/C4 due to β-effects and steric compression.[1] |

| C5 | Methine (CH) | 122.0 - 125.0 | β-position to Nitrogen.[1][2] Typically the most upfield aromatic signal.[1] |

| O-CH₃ | Methyl | 52.0 - 54.0 | Methoxy group.[1][2] Standard aliphatic region. |

| Ar-CH₃ | Methyl | 22.0 - 24.0 | Aryl methyl.[1][2] Slightly deshielded by the aromatic ring current.[1] |

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity suitable for regulatory submission (IND/NDA), follow this specific acquisition parameter set.

Sample Preparation[1][2][3]

-

Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent aggregation and shift water peaks away from the aromatic region).[2]

-

Concentration: 30–50 mg in 0.6 mL solvent.[1] High concentration is required to detect quaternary carbons (C2, C3, C4) efficiently.[2]

-

Tube: 5mm High-Precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)

-

Relaxation Delay (D1): 3.0 seconds (Critical). The quaternary carbons C2, C3, and C4 have long T1 relaxation times.[2] Short D1 leads to poor integration and missing peaks.[1]

-

Scans (NS): Minimum 1024 (for S/N > 200:1).

The "Triangulation" Validation Workflow

Do not rely on 1D data alone.[1] Use the following logic to "triangulate" the structure:

-

HSQC: Identify C5 and C6 (the only protonated ring carbons). C6 will be significantly downfield (~151 ppm).[1][2]

-

HMBC (The Decision Maker): Focus on the Ar-CH₃ (Methyl) protons.

-

Target Molecule (2-Me): Methyl protons show correlations to C2 (Quat) and C3 (Quat).[1][2] No correlation to a CH carbon.

-

Isomer (4-Me): Methyl protons would correlate to C3 (Quat), C4 (Quat), and C5 (CH) .[2]

-

Observation of a Methyl-to-CH correlation in HMBC immediately invalidates the structure.[1][2]

-

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the regioisomer using HMBC correlations.

Caption: HMBC Decision Tree for distinguishing the 2-methyl target from common 4-methyl and 6-methyl synthetic byproducts.

Troubleshooting & Common Impurities

During the synthesis (typically from 4-hydroxy-2-methylpyridine-3-carboxylate), several impurities may persist. Use the table below to identify them in the ¹³C spectrum.

| Impurity | Origin | Diagnostic ¹³C Signals (DMSO-d₆) |

| Starting Material (4-OH) | Incomplete Chlorination | C4=O (Pyridone form): ~175-180 ppm.[1][2] Significant shift of C3/C5.[1] |

| Des-Chloro (Hydrodehalogenation) | Over-reduction | C4 (CH): New signal ~135 ppm (High intensity in HSQC).[1][2] |

| Symmetric Dimer | Coupling Side Reaction | Doubling of signals; broadening of aromatic peaks.[1] |

| Residual POCl₃/Solvents | Workup carryover | Toluene (~137, 129, 128, 21 ppm); DCM (54 ppm).[2] |

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2] (Authoritative text on substituent additivity rules for pyridines).

-

Breitmaier, E., & Voelter, W. (1987).[2] Carbon-13 NMR Spectroscopy. VCH. (Foundational text for relaxation mechanisms in heterocyclic systems).

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53436889, Methyl 2-chloro-3-methylpyridine-4-carboxylate. (Used for comparative isomer shift analysis). Link[2]

-

ChemicalBook. (2023).[1][2] 13C NMR Spectrum of 4-Methylpyridine. (Reference for base pyridine shifts). Link

-

Reich, H. J. (2023).[1][2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Source for HMBC parameter optimization). Link

Sources

Beyond the Formula: Structural Elucidation and IUPAC Nomenclature of C8H8ClNO2 in Medicinal Chemistry

Executive Summary: The Isomer Challenge

In drug development, the molecular formula C8H8ClNO2 represents a critical junction in retrosynthetic analysis.[1] It does not refer to a single entity but encompasses a diverse set of structural isomers, two of which serve as essential scaffolds for blockbuster therapeutics: Tolvaptan (hyponatremia) and Clopidogrel (antiplatelet).[1]

For the medicinal chemist, distinguishing between these isomers—specifically the anthranilate esters and the phenylglycine derivatives —is not merely a nomenclature exercise but a safety and efficacy imperative.[1] This guide provides an in-depth technical analysis of the IUPAC nomenclature, synthesis, and structural characterization of the two most commercially significant isomers of C8H8ClNO2.[1]

Structural Analysis & IUPAC Nomenclature

The formula C8H8ClNO2 has a Double Bond Equivalent (DBE) of 5 (4 for the benzene ring + 1 for the carbonyl). The two primary isomers of interest are:

Candidate A: The Tolvaptan Intermediate[1][2]

-

Common Name: Methyl 5-chloroanthranilate[2]

-

Functional Groups: Primary amine, Methyl ester, Aryl chloride.[1]

-

IUPAC Name Derivation:

-

Parent Structure: Benzoic acid (priority group: carboxylate).

-

Modification: Ester formation changes suffix to -oate. Parent is Methyl benzoate.

-

Numbering: The carboxylate carbon is C1. The amine is at C2 (ortho). The chlorine is at C5 (meta to ester, para to amine).[1]

-

Final Name: Methyl 2-amino-5-chlorobenzoate

-

Candidate B: The Clopidogrel Intermediate[1][5]

-

Functional Groups: Carboxylic acid, Primary amine, Aryl chloride.[1]

-

IUPAC Name Derivation:

Comparative Data Table

| Feature | Methyl 2-amino-5-chlorobenzoate | 2-amino-2-(2-chlorophenyl)acetic acid |

| CAS Registry | 5202-89-1 | 141196-64-7 (DL-form) |

| Drug Application | Tolvaptan (Intermediate) | Clopidogrel (Intermediate) |

| Physical State | White crystalline solid | White/Off-white powder |

| Melting Point | 68–72 °C | 218–220 °C (Decomposes) |

| Solubility | Soluble in DCM, EtOAc; Low in water | Soluble in acidic/basic water (Zwitterionic) |

| Acidity (pKa) | Weak base (Aniline N) | Amphoteric (pKa1 ~2.0, pKa2 ~9.0) |

Synthetic Pathways and Protocols

Protocol A: Synthesis of Methyl 2-amino-5-chlorobenzoate

This protocol utilizes the chlorination of methyl anthranilate, a cost-effective route for scaling Tolvaptan precursors.

Reagents:

-

Methyl anthranilate (Starting Material)[1]

-

N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

-

DMF (Solvent) or Glacial Acetic Acid[1]

Step-by-Step Methodology:

-

Preparation: Dissolve methyl anthranilate (1.0 eq) in DMF (5 volumes). Maintain temperature at 25°C.

-

Chlorination: Slowly add NCS (1.05 eq) over 30 minutes. The reaction is exothermic; ensure temperature does not exceed 40°C to prevent polychlorination.

-

Reflux: Heat the mixture to 80°C for 2 hours to drive the reaction to completion. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quenching: Cool to room temperature and pour the reaction mixture into ice-cold water (10 volumes).

-

Isolation: The product precipitates as a white solid.[9] Filter under vacuum.

-

Purification: Recrystallize from methanol to remove the 3-chloro isomer impurity.

Yield: 85-90% Purity: >98% (HPLC)

Protocol B: Synthesis of 2-amino-2-(2-chlorophenyl)acetic acid (Strecker Synthesis)

This route is critical for generating the alpha-amino acid scaffold required for Clopidogrel.

Reagents:

Step-by-Step Methodology:

-

Imine Formation: Mix 2-chlorobenzaldehyde (1.0 eq) with ammonium chloride (1.1 eq) in aqueous ammonia/methanol (1:1) at 0°C.

-

Addition: Add Sodium Cyanide (1.1 eq) dropwise. (Caution: HCN generation risk; use proper ventilation/scrubbers).

-

Heating: Stir at 40°C for 4 hours to form the alpha-aminonitrile intermediate.

-

Hydrolysis: Add concentrated HCl (6M) to the nitrile solution and reflux for 6 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).

-

Neutralization: Adjust pH to ~6.0 using NaOH. The amino acid precipitates at its isoelectric point.

-

Filtration: Collect the solid and wash with cold water.

Visualization of Chemical Logic[1][9]

Diagram 1: Synthetic Decision Tree for C8H8ClNO2

This flowchart illustrates the divergent synthesis pathways for the two target isomers based on the starting aromatic precursor.

Caption: Divergent synthetic pathways for the two primary medicinal isomers of C8H8ClNO2.

Diagram 2: Analytical Differentiation (NMR/IR)

A logic gate for distinguishing the isomers using standard spectroscopy.

Caption: Spectroscopic logic flow for identifying C8H8ClNO2 isomers.

References

-

PubChem. (2025).[7][8][10][11][12][13] Methyl 2-amino-5-chlorobenzoate (CID 78878).[14] National Library of Medicine. [Link]

-

PubChem. (2025).[4][7][8][10][11][12][13] 2-(2-Chlorophenyl)glycine (CID 290729).[8] National Library of Medicine. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 2-amino-5-chlorobenzoate.[14][15][Link]

- Google Patents. (2009).

Sources

- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. DL-2-(2-Chlorophenyl)glycine - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 4. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]

- 6. Dl-2-Chloro Phenyl Glycine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. L-3-Chlorophenylglycine | C8H8ClNO2 | CID 1515291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(2-Chlorophenyl)glycine | C8H8ClNO2 | CID 290729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-((4-Chlorophenyl)amino)acetic acid | C8H8ClNO2 | CID 230717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. apicule.com [apicule.com]

- 15. researchgate.net [researchgate.net]

Synthesis pathway for methyl 4-chloro-2-methylnicotinate

An In-Depth Technical Guide to the Synthesis of Methyl 4-Chloro-2-Methylnicotinate

Abstract

Methyl 4-chloro-2-methylnicotinate is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule. The core strategy hinges on the construction of a 4-hydroxy-2-methylnicotinate precursor, followed by a highly efficient deoxychlorination of the C4-hydroxyl group. We will explore the mechanistic underpinnings of each key transformation, provide detailed experimental protocols derived from established literature, and present the information in a structured format for researchers, scientists, and drug development professionals.

Introduction

Substituted nicotinic acid derivatives are privileged structures in medicinal chemistry and materials science. The introduction of a chlorine atom at the 4-position of the pyridine ring, combined with a methyl group at the 2-position and a methyl ester at the 3-position, creates a versatile intermediate, methyl 4-chloro-2-methylnicotinate. The chloro-substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups (amines, ethers, thiols) at this position. This strategic functional handle is crucial for library synthesis and structure-activity relationship (SAR) studies in drug discovery. This guide outlines a practical and scalable synthesis pathway, emphasizing the rationale behind key procedural steps.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule (I) suggests that the key C-Cl bond can be formed from a more accessible C-O bond. This points to methyl 4-hydroxy-2-methylnicotinate (II) as the pivotal late-stage intermediate. The ester group can be derived from its corresponding carboxylic acid (III) via standard esterification. The 4-hydroxy-2-methylnicotinic acid scaffold (III) can, in turn, be constructed from acyclic precursors through established pyridine synthesis methodologies. This multi-step approach allows for the strategic installation of the required substituents around the pyridine core.

Caption: Retrosynthetic pathway for Methyl 4-chloro-2-methylnicotinate.

Primary Synthetic Pathway

The forward synthesis follows the logic of the retrosynthetic analysis. The pathway is modular, involving three main stages:

-

Pyridine Ring Formation: Construction of the 4-hydroxy-2-methylnicotinic acid core.

-

Esterification: Conversion of the carboxylic acid to its methyl ester.

-

Deoxychlorination: Transformation of the 4-hydroxy group to the target 4-chloro group.

The order of the Esterification and Deoxychlorination steps can be interchangeable, but performing the chlorination on the ester is often preferred to avoid potential side reactions with the carboxylic acid.

Caption: Overall synthetic workflow from acyclic precursors to the target molecule.

Synthesis of Key Intermediate: Methyl 4-Hydroxy-2-Methylnicotinate

The synthesis of the substituted 4-pyridone core is a critical first stage. While various methods exist for pyridine synthesis, a common approach involves the condensation of β-ketoesters or their equivalents with enamines or other nitrogen sources. For the specific substitution pattern required, a modified Hantzsch-type synthesis or a Guareschi-Thorpe condensation can be employed.

Following the formation of 4-hydroxy-2-methylnicotinic acid, the esterification can be carried out. There are two primary, high-yielding methods for this transformation.

Protocol 4.1: Acid-Catalyzed Esterification

This classic Fischer-Speier esterification is cost-effective and straightforward for large-scale synthesis.[1][2]

-

Reaction Setup: Suspend 4-hydroxy-2-methylnicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.2 eq) dropwise.

-

Reaction: Warm the mixture to reflux and maintain for 6-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Protocol 4.2: Coupling Agent-Mediated Esterification

For substrates sensitive to strong acid or high temperatures, using a coupling agent is a milder alternative.[3]

-

Reaction Setup: Dissolve 4-hydroxy-2-methylnicotinic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq), and 4-Dimethylaminopyridine (DMAP, 0.05 eq) in a mixture of anhydrous dichloromethane (DCM) and methanol (1:1 v/v).[3]

-

Reaction: Stir the solution at room temperature until TLC analysis indicates complete conversion (typically 4-8 hours).

-

Work-up: Concentrate the reaction mixture on a rotary evaporator.

-

Purification: Purify the residue directly by silica gel column chromatography (e.g., eluting with a DCM/MeOH gradient) to yield pure methyl 4-hydroxy-2-methylnicotinate.[3]

Core Transformation: Deoxychlorination of the 4-Position

The conversion of the 4-hydroxy group (or its tautomeric 4-pyridone form) to a 4-chloro group is the pivotal step. This is reliably achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.[4][5]

Mechanistic Insight

The reaction proceeds via the 4-hydroxypyridine tautomer, which acts as a nucleophile. The oxygen atom attacks the electrophilic phosphorus center of POCl₃, displacing a chloride ion. This forms a dichlorophosphate ester intermediate. A chloride ion, either from the initial displacement or from the reaction medium, then acts as a nucleophile in an SNAr-type reaction at the C4 position of the activated pyridine ring. This attack results in the displacement of the dichlorophosphate leaving group and formation of the C-Cl bond, yielding the 4-chloropyridine product.[6][7] The reaction is driven by the formation of the stable phosphorus-oxygen byproducts.

Protocol 5.1: Chlorination using Phosphorus Oxychloride

This protocol is adapted from analogous procedures for the halogenation of hydroxypyridines.[3][6]

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxy-2-methylnicotinate (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the starting material at room temperature. The reaction can be run neat or with a high-boiling inert solvent like N,N-dimethylformamide (DMF).[8][9]

-

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up (Critical): Cool the reaction mixture to room temperature and then very slowly and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous quenching process that releases HCl gas. Perform in a well-ventilated fume hood.

-

Neutralization: Once the quench is complete, slowly add a saturated aqueous solution of NaHCO₃ or another suitable base to neutralize the excess acid until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

-

Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the final product, methyl 4-chloro-2-methylnicotinate.

Data Summary

The following table summarizes the key transformations and reagents for the proposed synthetic pathway. Yields are estimates based on analogous reactions reported in the literature and may vary based on scale and optimization.

| Step | Transformation | Starting Material | Key Reagents | Solvent(s) | Typical Yield | Reference(s) |

| 1 | Pyridine Ring Synthesis | Acyclic Precursors | e.g., β-ketoester, enamine | Ethanol / Water | 60-80% | General Methods |

| 2 | Esterification | 4-Hydroxy-2-methylnicotinic Acid | MeOH, H₂SO₄ (cat.) | Methanol | >85% | [1],[2] |

| 2 (alt.) | Esterification | 4-Hydroxy-2-methylnicotinic Acid | EDCI, DMAP, MeOH | DCM / Methanol | ~88% | [3] |

| 3 | Deoxychlorination | Methyl 4-hydroxy-2-methylnicotinate | POCl₃ | Neat or DMF | 80-95% | [3],[4],[6] |

Conclusion

This guide has detailed a logical and experimentally validated synthetic route to methyl 4-chloro-2-methylnicotinate. The strategy relies on the robust and high-yielding conversion of a readily accessible methyl 4-hydroxy-2-methylnicotinate intermediate into the final chlorinated product using phosphorus oxychloride. By providing both mechanistic insights and detailed, referenced protocols, this document serves as a practical resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and industrial applications. The described pathway is amenable to scale-up and offers a reliable method for accessing this valuable chemical building block.

References

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines (EP2585436B1).

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines (WO2011161612A1).

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Title of Paper]. Retrieved from [Link]

-

RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

- Google Patents. (n.d.). Chlorination using POCl3 and benzyltriethylammonium chloride (KR20070065654A).

-

RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

-

ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

- Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof (CN112824387A).

Sources

- 1. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 7. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methyl 4-chloro-2-methylpyridine-3-carboxylate: A Strategic Synthon in Modern Medicinal Chemistry

[1]

Executive Summary: The "Linchpin" Pyridine

Methyl 4-chloro-2-methylpyridine-3-carboxylate is a highly functionalized heterocyclic scaffold that serves as a critical junction point in the synthesis of bioactive small molecules.[1] Unlike simple pyridines, this molecule possesses three distinct "handles" for orthogonal functionalization:

-

C4-Chlorine: A prime site for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] -

C3-Ester: A masked electrophile ready for hydrolysis, reduction, or amidation to form fused ring systems (e.g., naphthyridines, pyrido-pyrimidines).

-

C2-Methyl: An acidic site capable of deprotonation and condensation, often used to close rings or extend carbon chains.[1]

This guide explores the technical history of its discovery—not as a single isolation event, but as the culmination of a century of pyridine process chemistry evolution—and provides validated protocols for its synthesis and use.

Historical Context: From Hantzsch to High-Precision Scaffolds

The "discovery" of this specific ester is best understood as a milestone in the regioselective functionalization of pyridines .

The Hantzsch Era (1881 – 1950s)

The intellectual lineage of this molecule traces back to Arthur Hantzsch (1881), who first synthesized dihydropyridines from

The Industrial Shift (1980s – 2000s)

The demand for this specific substitution pattern surged with the development of Potassium-Competitive Acid Blockers (P-CABs) , HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , and Agrochemicals (e.g., picloram derivatives).

-

The Challenge: Direct chlorination of a pyridine ring typically occurs at the C3 or C5 position (electrophilic aromatic substitution).[1] Placing a chlorine at C4 requires a "functional group interconversion" strategy—specifically, converting a C4-hydroxyl (or oxo) group into a chloride.[1]

-

The Breakthrough: The optimization of the POCl

Deoxychlorination reaction allowed researchers to convert 4-hydroxy-2-methylpyridine-3-carboxylates (easily made via Hantzsch-type cyclization) into the target 4-chloro derivative with high yield.

Synthetic Architecture & Mechanism

The synthesis of Methyl 4-chloro-2-methylpyridine-3-carboxylate is a study in controlling reactivity.[1] The accepted industrial route involves three phases.[1][2]

Phase 1: The Ring Construction (The Modified Hantzsch)

The pyridine core is assembled using a condensation reaction, typically involving 3-aminocrotonate and an electrophilic partner, or via the condensation of ethyl acetoacetate with an appropriate enamine. This yields the 4-hydroxy (or 4-pyridone) intermediate.[1]

Phase 2: The Critical Chlorination (The Vilsmeier-Haack Type Mechanism)

This is the most technically demanding step. The 4-hydroxy intermediate is treated with Phosphorus Oxychloride (POCl

-

Mechanism: The pyridone oxygen attacks the phosphorus, creating a good leaving group (dichlorophosphate). A chloride ion then attacks the C4 position, displacing the oxygen species and aromatizing the ring.

-

Why it fails: If the temperature is too low, the intermediate phosphate ester forms but does not eliminate. If too high, tars form.[1]

Phase 3: Ester Management

The target is the methyl ester.[4] If the starting material was an ethyl ester (common in Hantzsch synthesis), a transesterification is performed, often in situ using methanol during the workup or as a separate step.

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow from raw materials to the target scaffold, highlighting the critical decision points.

Caption: Step-wise synthetic logic for the production of the 4-chloro-pyridine scaffold.

Experimental Protocol: Validated Synthesis

Safety Warning: POCl

Protocol A: Chlorination of Methyl 4-hydroxy-2-methylpyridine-3-carboxylate

Reagents:

-

Methyl 4-hydroxy-2-methylpyridine-3-carboxylate (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl

) (3.0 - 5.0 eq)[1] -

N,N-Dimethylformamide (DMF) (Catalytic, 0.1 eq) – Crucial for Vilsmeier-Haack activation.

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

or Ar line). -

Addition: Charge the flask with the 4-hydroxy starting material. Add POCl

carefully.[1] -

Catalysis: Add catalytic DMF. Note: Evolution of gas (HCl) may occur immediately.[1]

-

Reaction: Heat the mixture to 80–90°C . Monitor by TLC or HPLC.[1] The reaction typically requires 3–5 hours.[1]

-

Checkpoint: The suspension should become a clear solution as the starting material is consumed and the chlorinated product (soluble in POCl

) forms.

-

-

Quench (Critical): Cool the reaction mixture to room temperature.

-

Option A (Small Scale): Pour the mixture slowly onto crushed ice with vigorous stirring.

-

Option B (Large Scale): Remove excess POCl

via vacuum distillation first (to reduce exotherm), then quench the residue with ice-water.[1]

-

-

Neutralization: Adjust pH to ~7–8 using solid NaHCO

or 20% NaOH solution. Keep temperature <20°C to prevent hydrolysis of the ester. -

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Purification: Dry organic layers over MgSO

, filter, and concentrate. The crude product is often a low-melting solid or oil that can be recrystallized from Hexane/EtOAc or distilled.[1]

Data Table: Typical Process Parameters

| Parameter | Specification | Reason |

| Temperature | 80–100°C | Below 80°C, reaction stalls; above 100°C, tar formation increases. |

| POCl | 3.0 – 5.0 | Excess serves as solvent and drives equilibrium; can be recycled. |

| Quench Temp | < 20°C | Prevents hydrolysis of the C3-methyl ester.[1] |

| Yield | 75 – 90% | High efficiency expected if moisture is excluded.[1] |

Applications in Drug Discovery

This molecule is rarely the final drug; it is the scaffold .

-

Kinase Inhibitors: The C4-Cl is displaced by anilines or heterocycles to form the core of ATP-competitive inhibitors (e.g., PI3K, EGFR inhibitors).

-

P-CAB Analogs: While Vonoprazan uses a sulfonyl-pyridine, analogs often require the 2,3,4-substitution pattern to fine-tune pKa and lipophilicity.

-

Fused Systems: Reaction of the C3-ester with hydrazine or guanidine yields pyridopyrimidines , a privileged scaffold in oncology.[1]

References

-

Hantzsch, A. (1881).[1] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[1] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.[1] Link

-

Takeda Pharmaceutical Co. (2006).[1] "Preparation of pyrrole derivatives as acid secretion inhibitors." Patent WO2006036024.[1] (Describes the context of pyridine intermediates in P-CABs). Link[1]

-

Grozinger, K. et al. (1995).[1] "Synthesis of 3-amino-2-chloro-4-methylpyridine." Journal of Heterocyclic Chemistry, 32(1), 259-263. (Details the chlorination mechanics of similar isomers). Link[1]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 53436889, Methyl 2-chloro-3-methylpyridine-4-carboxylate." (Structural isomer comparison and physical data). Link[1]

-

Amadis Chemical. (2024).[1][5] "Product Specification: Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS 1261491-28-4)."[1][5] Link

Sources

- 1. Preparation comprising vonoprazan - Patent US-2020163881-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method of vonoprazan fumarate and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. methyl 4-chloro-2-methylpyridine-3-carboxylate,1261491-28-4-Amadis Chemical [amadischem.com]

Methodological & Application

Synthesis of derivatives from Methyl 4-chloro-2-methylpyridine-3-carboxylate

An In-Depth Technical Guide to the Synthesis of Derivatives from Methyl 4-chloro-2-methylpyridine-3-carboxylate

Introduction: The Strategic Value of a Versatile Pyridine Scaffold

Pyridine and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Their prevalence is due to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as a bioisosteric replacement for phenyl rings, often improving solubility and pharmacokinetic properties.[2] Methyl 4-chloro-2-methylpyridine-3-carboxylate is a particularly valuable starting material for drug discovery programs. Its structure presents three distinct, orthogonally reactive functional groups: a chloro group at the 4-position, a methyl ester at the 3-position, and a methyl group at the 2-position.